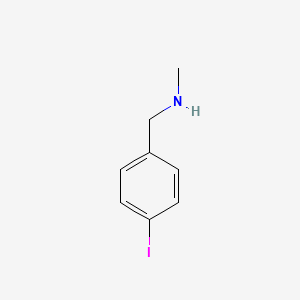

(4-Iodobenzyl)methylamine

Description

Significance of Benzylamines in Organic Synthesis and Chemical Research

Benzylamines are a class of organic compounds that serve as crucial intermediates and building blocks in a wide array of chemical syntheses. researchgate.net Their utility stems from the presence of the benzyl (B1604629) group, which can be easily introduced and subsequently removed under specific reaction conditions, acting as a "masked source of ammonia" or a protecting group for amines. wikipedia.org This characteristic is particularly valuable in the multi-step synthesis of complex molecules. guidechem.com

Benzylamine (B48309) and its derivatives are integral to the production of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comfishersci.co.uk For instance, they are precursors in the synthesis of drugs like lacosamide, moxifloxacin, and nebivolol. wikipedia.org Furthermore, the benzylamine moiety is found in compounds with diverse biological activities, including potential anticancer and anti-inflammatory agents. ontosight.aisioc-journal.cn The versatility of benzylamines also extends to their use in creating various heterocyclic compounds, which are known for their broad pharmacological properties. researchgate.net

Role of Iodine in Aromatic and Aliphatic Systems for Chemical Transformations

The presence of an iodine atom on an aromatic ring, as seen in (4-Iodobenzyl)methylamine, significantly influences the molecule's reactivity and utility in organic synthesis. Aromatic iodination is a key reaction that introduces an iodine substituent into an aromatic system, creating a versatile synthetic handle. fiveable.me The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions.

Iodinated aromatic compounds are valuable intermediates for several reasons:

Cross-Coupling Reactions: They readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. organic-chemistry.org

Nucleophilic Substitutions: The iodine atom can be displaced by a variety of nucleophiles. fiveable.me

Versatility in Synthesis: The ability to undergo these transformations makes iodinated aromatics useful for constructing more complex organic molecules with applications in medicinal chemistry and materials science. fiveable.me

In recent years, iodine has also gained attention as a mediator in electrochemical oxidative cross-coupling reactions, offering an environmentally friendly and efficient method for forming new chemical bonds. rsc.org Molecular iodine is considered an eco-friendly and powerful catalyst in various organic transformations, including oxidation, cross-coupling, and cyclization reactions. qtanalytics.in

Overview of Research Trajectories for Alkyl Iodides and Secondary Amines

The synthesis of secondary amines from the reaction of alkyl iodides and primary amines is a fundamental transformation in organic chemistry. However, achieving selective mono-alkylation can be challenging, as overalkylation to form tertiary amines and quaternary ammonium (B1175870) salts is a common side reaction. nih.govgoogle.com

Recent research has focused on developing more efficient and selective methods for the synthesis of secondary amines. These include:

Self-Limiting Alkylation: The use of N-aminopyridinium salts as ammonia (B1221849) surrogates allows for the selective synthesis of secondary amines from alkyl halides, including benzyl iodides. This method prevents overalkylation by utilizing transient, highly nucleophilic pyridinium (B92312) ylide intermediates. nih.govacs.org

Catalytic Methods: Various catalytic systems, including those based on ruthenium and copper, have been developed to promote the selective N-alkylation of amines with alcohols or alkyl halides. organic-chemistry.org

Visible-Light-Enabled Reactions: Photoredox catalysis has emerged as a powerful tool for the aminocarbonylation of unactivated alkyl iodides, allowing for the synthesis of amides under mild conditions. acs.org This approach has also been applied to the deoxygenative alkylation of amides with alkyl iodides to form tertiary amines. sciengine.com

These advanced methodologies highlight the ongoing efforts to develop more sustainable and efficient routes to valuable amine compounds, with alkyl iodides playing a key role as versatile alkylating agents.

Compound Names Mentioned in this Article

| Compound Name |

| This compound |

| Benzylamine |

| Lacosamide |

| Moxifloxacin |

| Nebivolol |

| N-aminopyridinium salts |

| Pyridinium ylide |

| Carbon |

| Iodine |

Interactive Data Table: Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₈IN · HCl |

| Molecular Weight | 269.51 g/mol |

| Melting Point | 275-280 °C (decomposition) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| CAS Number | 59528-27-7 |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-10-6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIUBCFWCKZLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601300245 | |

| Record name | 4-Iodo-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887139-07-3 | |

| Record name | 4-Iodo-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887139-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-N-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601300245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Iodobenzyl Methylamine

Direct Synthesis Routes

Direct synthesis routes offer a straightforward approach to (4-Iodobenzyl)methylamine by forming the benzyl-amine bond in a single key step. These methods are often favored for their simplicity and efficiency.

Alkylation Reactions of Primary Amines with 4-Iodobenzyl Halides

A common and well-established method for the synthesis of this compound involves the direct alkylation of a primary amine, such as methylamine (B109427), with a 4-iodobenzyl halide (e.g., 4-iodobenzyl bromide or chloride). fishersci.co.uk This reaction is a type of nucleophilic aliphatic substitution. wikipedia.org

The alkylation of methylamine with a 4-iodobenzyl halide typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. smolecule.comyoutube.com In this process, the nucleophilic amine attacks the electrophilic carbon atom of the benzyl (B1604629) halide, displacing the halide leaving group. youtube.com Primary benzylic halides are particularly well-suited for SN2 reactions, often leading to good yields with minimal formation of rearrangement byproducts. smolecule.com The reactivity of the halide leaving group generally follows the order of I > Br > Cl. thieme-connect.de

The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed. Common solvents for this reaction include dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF). fishersci.co.uk While the reaction can sometimes proceed at room temperature, for less reactive starting materials, elevated temperatures may be necessary to achieve a reasonable reaction rate. fishersci.co.uk

A significant challenge in the direct alkylation of amines is the potential for polyalkylation. youtube.commasterorganicchemistry.com The product of the initial alkylation, this compound, is itself a nucleophile and can react further with the 4-iodobenzyl halide to form the tertiary amine, bisthis compound, and subsequently the quaternary ammonium (B1175870) salt. youtube.commasterorganicchemistry.com This "runaway" reaction occurs because the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

Several strategies can be employed to control polyalkylation and favor the formation of the desired secondary amine:

Use of a Large Excess of the Amine: Employing a significant excess of methylamine can statistically favor the reaction of the 4-iodobenzyl halide with the primary amine over the secondary amine product. masterorganicchemistry.combyjus.com

Stoichiometric Control: Careful control of the stoichiometry, often using a slight excess of the amine, can help to minimize overalkylation.

Alternative Synthetic Routes: When direct alkylation proves difficult to control, alternative methods such as reductive amination are often employed. masterorganicchemistry.com

Reductive Amination Approaches Utilizing 4-Iodobenzaldehyde (B108471)

Reductive amination provides a powerful and versatile alternative to direct alkylation for the synthesis of this compound. This two-step, one-pot process involves the reaction of 4-iodobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. google.com

This method effectively avoids the issue of polyalkylation that plagues direct alkylation methods. masterorganicchemistry.com A variety of reducing agents can be employed for the reduction of the imine.

A related method involves the reduction of 4-iodobenzonitrile (B145841) in the presence of a borane-tetrahydrofuran (B86392) complex, followed by treatment with hydrochloric acid to yield the amine salt. prepchem.com

Multi-Component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like this compound scaffolds in a single synthetic operation. organic-chemistry.orge-bookshelf.de

A recently developed and highly effective MCR is the zinc-mediated carbonyl alkylative amination (CAA). organic-chemistry.orgnih.gov This method allows for the synthesis of α-branched amines, which are important in biologically active molecules. nih.gov The reaction is robust, efficient, and circumvents the limitations of traditional carbonyl reductive amination (CRA), such as issues with sterically hindered ketones. organic-chemistry.orgnih.gov

The zinc-mediated CAA reaction involves the coupling of an amine, an aldehyde (such as 4-iodobenzaldehyde), and an alkyl iodide. organic-chemistry.org This process avoids competitive reductive amination and simplifies purification. nih.gov The reaction is tolerant of a wide range of functional groups, making it a versatile tool for medicinal chemistry. organic-chemistry.orgnih.gov The general procedure involves charging a vial with the amine hydrochloride salt and zinc dust under an inert atmosphere, followed by the addition of the aldehyde and alkyl iodide. organic-chemistry.org

| Parameter | Details |

| Reactants | Amine hydrochloride salt, Zinc dust, Aldehyde, Alkyl iodide |

| Solvent | Dry Ethyl Acetate |

| Atmosphere | Inert (e.g., Nitrogen) |

| Key Advantage | Avoids competitive reductive amination, broad functional group tolerance |

Indirect Synthetic Pathways via Precursor Transformations

Functional Group Interconversions on Related Benzylmethylamines

One of the primary strategies in indirect synthesis involves the conversion of one functional group into another on a molecule that already possesses the core benzylamine (B48309) structure. This approach is particularly useful for introducing the iodo-substituent or for forming the methylamine group from other nitrogen-containing functionalities.

Halogen exchange reactions provide a direct method for introducing an iodine atom onto the benzene (B151609) ring of a halobenzylmethylamine precursor. This method is advantageous as it leverages the existing benzylamine framework. The efficiency of this exchange is often dependent on the nature of the halogen being replaced, with the general reactivity order being I > Br > Cl. shu.ac.uk This indicates that replacing bromine or chlorine with iodine is a feasible synthetic strategy. Catalysts, often transition metal complexes, can facilitate this exchange, particularly for less reactive aryl halides. shu.ac.uk

| Precursor | Reagents/Catalyst | Product | Notes |

| (4-Bromobenzyl)methylamine | NaI, CuI (catalyst) | This compound | The Finkelstein reaction, typically used for alkyl halides, can be adapted for aryl halides with appropriate catalysts. |

| (4-Chlorobenzyl)methylamine | KI, Ni catalyst | This compound | Nickel catalysts are effective in activating the C-Cl bond for halogen exchange. |

| This table illustrates potential halogen exchange reactions for the synthesis of this compound. |

The methylamine group can be synthesized through the reduction of nitrile or amide precursors that already contain the 4-iodobenzyl moiety.

The reduction of 4-iodobenzonitrile is a common and effective method. sigmaaldrich.com Various reducing agents can be employed for this transformation. For instance, borane-tetrahydrofuran complex (BH3-THF) is a powerful reagent for the reduction of nitriles to primary amines. prepchem.com A study on the reduction of 4-amino-3-iodobenzonitrile (B1275651) to 4-amino-3-iodobenzylamine using a borane-tetrahydrofuran complex in refluxing THF demonstrated high efficiency, achieving a 94% yield of the corresponding amine hydrochloride salt. prepchem.com This suggests a similar approach would be effective for the un-substituted 4-iodobenzonitrile.

Another key precursor is 4-iodobenzamide. chemicalbook.com The reduction of amides to amines can be accomplished using strong reducing agents like lithium aluminum hydride (LAH) or through catalytic hydroboration. chemicalbook.comcmu.edu For example, a general procedure for the hydroboration of amides using a europium catalyst in toluene (B28343) at 110 °C has been reported to yield the corresponding amines in good yields. chemicalbook.com

| Precursor | Reducing Agent/Catalyst | Product | Key Conditions |

| 4-Iodobenzonitrile | Borane-tetrahydrofuran complex (BH3-THF) | (4-Iodobenzyl)amine | Refluxing THF prepchem.com |

| 4-Iodobenzamide | Lithium Aluminum Hydride (LAH) | (4-Iodobenzyl)amine | Anhydrous ether or THF |

| 4-Iodobenzamide | Europium catalyst, HBpin | (4-Iodobenzyl)amine | Toluene, 110 °C chemicalbook.com |

| This table summarizes reduction methods for synthesizing the amine functionality. |

Following the formation of (4-iodobenzyl)amine, a subsequent N-methylation step would be required to obtain the final product, this compound.

Synthesis through Cleavage or Rearrangement Reactions

More complex synthetic strategies involve the cleavage of larger molecules or the rearrangement of molecular structures to form the desired product.

Cleavage Reactions: Certain complex molecules can be designed to fragment under specific conditions to yield this compound. For example, a molecule containing a (4-iodobenzyl)methylamino group attached to a cleavable auxiliary could be synthesized. The cleavage of this auxiliary would then release the target amine. While specific examples for this compound are not prevalent in the literature, the principle of using protective groups that are later cleaved is a fundamental concept in organic synthesis. upertis.ac.idacs.org

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.delibretexts.org While less common for the direct synthesis of a simple molecule like this compound, it is conceivable to design a precursor that undergoes a rearrangement to form the target structure. For example, a Hofmann, Curtius, or Schmidt rearrangement could potentially be adapted to produce a benzylamine derivative from a suitable carboxylic acid derivative, although these are more commonly used for producing primary amines. libretexts.org The Beckmann rearrangement, which converts an oxime into an amide, could also be part of a multi-step synthesis. libretexts.org

Reaction Chemistry of 4 Iodobenzyl Methylamine As a Chemical Substrate

Amination Reactions

The presence of a secondary amine group (-NHCH₃) confers nucleophilic and basic properties to the molecule, making it amenable to a variety of amination reactions.

Nucleophilic Reactivity of the Secondary Amine Moiety

The nitrogen atom in (4-Iodobenzyl)methylamine possesses a lone pair of electrons, rendering it a potent nucleophile. chemguide.co.uk This nucleophilicity is central to its reactivity towards electrophilic species. Generally, secondary amines are considered more nucleophilic than primary amines due to the electron-donating inductive effect of the additional alkyl group, which increases the electron density on the nitrogen atom. masterorganicchemistry.com

This inherent reactivity allows the secondary amine to readily participate in reactions such as alkylation, acylation, and condensation. For instance, it can react with alkyl halides in Sₙ2 reactions, where the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. youtube.comlibretexts.org Similarly, reactions with acyl chlorides or acid anhydrides lead to the formation of amides. chemguide.co.uk The reactivity is influenced by steric hindrance around the nitrogen atom; however, the benzyl (B1604629) and methyl groups in this compound present moderate steric bulk, allowing for efficient reactions with a range of electrophiles. researchgate.net

Formation of Tertiary Amine Derivatives

A primary application of the nucleophilic character of this compound is the synthesis of tertiary amines. Tertiary amines are crucial functional groups in pharmaceuticals and other biologically active molecules. researchgate.net The conversion from a secondary to a tertiary amine can be achieved through several established methods. youtube.com

One common approach is direct N-alkylation, where this compound reacts with an alkyl halide. libretexts.org To avoid the potential side reaction of forming a quaternary ammonium (B1175870) salt, reaction conditions must be carefully controlled. chemguide.co.uk An alternative, often higher-yielding method involves reductive amination. In this process, the secondary amine is first reacted with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ with a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the tertiary amine. youtube.com

Another reliable protocol for the N-alkylation of secondary amines to tertiary amines without the formation of quaternary salts involves using a combination of reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (TPP) with an alkyl halide. researchgate.netresearchgate.net This method is particularly useful for generating diverse libraries of tertiary amines for applications such as drug discovery. researchgate.net

Carbon-Iodine Bond Transformations

The carbon-iodine (C-I) bond on the phenyl ring is the second key reactive site of this compound. Aryl iodides are particularly valuable substrates in metal-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond, which readily undergoes oxidative addition to palladium(0) catalysts. libretexts.org This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds at the para-position of the benzyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex molecular frameworks. sigmaaldrich.com this compound is an excellent substrate for these transformations, allowing for the introduction of a wide array of substituents onto the aromatic ring. nih.gov

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. tcichemicals.comyoutube.com The aryl iodide functionality of this compound makes it an ideal coupling partner for this reaction. researchgate.net

The reaction proceeds under mild conditions and tolerates a wide range of functional groups, including the amine moiety present in the substrate. tcichemicals.com This allows for the direct synthesis of biaryl compounds where one aryl group is the 4-(methylaminomethyl)phenyl substituent. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid being used. tcichemicals.comnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions The following table is illustrative and represents typical conditions for the Suzuki-Miyaura coupling of aryl iodides.

| Aryl Iodide Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Product Yield (%) |

|---|---|---|---|---|---|

| 4-Iodo-N-methylbenzylamine | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene (B28343)/H₂O | >90 |

| 4-Iodo-N-methylbenzylamine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane | >85 |

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine. libretexts.orggold-chemistry.org The aryl iodide of this compound is highly reactive in this transformation, enabling the straightforward introduction of an alkyne substituent at the para-position. nih.gov

This reaction is valued for its mild conditions, often being carried out at room temperature, which helps to preserve sensitive functional groups within the molecule. gold-chemistry.orgajol.info The resulting aryl alkynes are versatile intermediates for further synthetic manipulations. Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of terminal alkynes, which can be a significant side reaction under traditional conditions. wikipedia.orgajol.info

Table 2: Examples of Sonogashira Coupling Reactions The following table is illustrative and represents typical conditions for the Sonogashira coupling of aryl iodides.

| Aryl Iodide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Product Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodo-N-methylbenzylamine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (1%) | Et₃N | THF | >95 |

| 4-Iodo-N-methylbenzylamine | Trimethylsilylacetylene | Pd(OAc)₂ (1%) | CuI (2%) | Diisopropylamine | DMF | >90 |

Reactions at the Benzylic Position

The benzylic position—the carbon atom adjacent to the benzene (B151609) ring—exhibits unique reactivity due to its ability to stabilize intermediates through resonance with the aromatic system.

The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. khanacademy.org This allows for the functionalization of the benzylic carbon through radical-mediated processes. nih.gov For example, in the presence of a radical initiator such as AIBN or organic peroxides, the benzylic hydrogen can be abstracted to form a resonance-stabilized benzyl radical. nih.gov This radical intermediate can then be trapped by various radical species or undergo further oxidation.

A common transformation is the oxidation of the benzylic methylene (B1212753) group. mdpi.com While strong oxidizing agents would likely affect the amine and the aryl iodide, more selective methods for benzylic oxidation could potentially convert the methylene group into a carbonyl, yielding the corresponding 4-iodobenzaldehyde (B108471) derivative, though this would involve cleavage of the C-N bond. Alternatively, benzylic C-H activation reactions can introduce other functional groups like halogens or amides directly at this position. nih.gov

Derivatization Strategies for Analytical and Synthetic Utility

The secondary amine group in this compound is a prime site for derivatization, which can be used to modify the compound's chemical properties for specific applications, such as enhancing its suitability for chromatographic analysis or protecting it during other synthetic transformations.

In gas chromatography (GC), the volatility and thermal stability of an analyte are critical for successful analysis. Primary and secondary amines can exhibit poor peak shape and tailing due to their polarity and ability to form hydrogen bonds. Derivatization is a common strategy to mitigate these issues. nih.gov

Acylation: Reacting this compound with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, trifluoroacetic anhydride) or an acyl chloride, will convert the secondary amine into a less polar and more volatile amide.

Silylation: Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are widely used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule, leading to improved peak symmetry and resolution in GC analysis. nih.gov

Table 3: Derivatization for Analytical Utility

| Derivatization Method | Reagent Example | Functional Group Formed | Purpose |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-Trifluoroacetamide | Increase volatility, enhance detection (ECD) |

| Silylation | BSTFA + 1% TMCS | N-Trimethylsilylamine | Increase volatility, improve peak shape in GC |

Formation of Imine and Amine Derivatives

The formation of imine and amine derivatives from this compound proceeds via a two-step process:

Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This is typically followed by the elimination of a water molecule to form the imine. This step is often catalyzed by mild acid. organic-chemistry.orgmasterorganicchemistry.com

Reduction to Amine: The resulting imine can then be reduced to the corresponding secondary amine. A variety of reducing agents can be employed for this transformation, with common choices being sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). d-nb.infomasterorganicchemistry.com The choice of reducing agent can be crucial, as reagents like sodium cyanoborohydride are particularly effective because they are selective for the protonated imine (iminium ion) over the starting carbonyl compound, which can prevent side reactions. d-nb.info

The general reaction scheme can be depicted as follows:

(Image of the general reaction scheme of this compound with an aldehyde/ketone to form an imine, followed by reduction to a secondary amine)

Detailed Research Findings

While specific examples of reductive amination utilizing this compound are not extensively detailed in publicly available literature, the principles of this reaction are well-established and can be applied to this substrate. The reactivity of this compound in such transformations is expected to be analogous to that of other benzylamines.

For instance, the reaction of a primary amine with a substituted benzaldehyde, such as 4-hydroxybenzaldehyde, in the presence of a reducing agent would be expected to yield the corresponding N-substituted benzylamine (B48309) derivative. One study detailed the synthesis of a Schiff base ester, 4-{[(4-iodophenyl)imino]methyl}phenyl octadecanoate, which originates from the reaction of 4-iodoaniline (B139537) with 4-formylphenyl octadecanoate. researchgate.net Although the amine substrate is different, the underlying principle of imine formation is the same.

The following tables illustrate hypothetical yet chemically plausible examples of the formation of imine and amine derivatives from this compound based on established reductive amination protocols.

Interactive Table: Formation of Imine Derivatives

| Carbonyl Compound | Imine Product | Reaction Conditions |

| Benzaldehyde | N-((4-iodophenyl)methyl)-N-methyl-1-phenylmethanimine | Mild acid catalyst (e.g., acetic acid), removal of water |

| Acetone | N-((4-iodophenyl)methyl)-N-methylpropan-2-imine | Mild acid catalyst, anhydrous conditions |

| Cyclohexanone | N-((4-iodophenyl)methyl)-N-methylcyclohexan-1-imine | Mild acid catalyst, azeotropic removal of water |

Interactive Table: Formation of Amine Derivatives via Reductive Amination

| Carbonyl Compound | Reducing Agent | Amine Product | Solvent |

| Benzaldehyde | Sodium borohydride (NaBH4) | N-benzyl-1-(4-iodophenyl)-N-methylmethanamine | Methanol |

| Acetone | Sodium triacetoxyborohydride (NaBH(OAc)3) | N-(4-iodobenzyl)-N-methylpropan-2-amine | Dichloromethane |

| 4-Methoxybenzaldehyde | Sodium cyanoborohydride (NaBH3CN) | N-(4-iodobenzyl)-N-((4-methoxyphenyl)methyl)methanamine | Methanol |

The conditions for these reactions can be optimized by adjusting the solvent, temperature, and the specific reducing agent to achieve high yields and purity of the desired amine derivative. The versatility of reductive amination allows for the synthesis of a vast library of compounds by varying the carbonyl component. organic-chemistry.org

Mechanistic Investigations of Reactions Involving 4 Iodobenzyl Methylamine

Elucidation of Reaction Pathways for Amine Alkylation

The alkylation of amines is a fundamental organic reaction that involves the formation of a new carbon-nitrogen bond. wikipedia.org For (4-Iodobenzyl)methylamine, a secondary amine, this reaction proceeds via nucleophilic aliphatic substitution. The nitrogen atom, with its lone pair of electrons, acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide. libretexts.org

The reaction pathway is complicated by the fact that the product of the initial alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com This can lead to a subsequent reaction with the alkylating agent, a process known as overalkylation, to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com

The general pathway can be summarized in the following steps:

Nucleophilic Attack (SN2): The secondary amine (this compound) attacks the alkyl halide (R-X), leading to the formation of a tertiary ammonium salt.

Deprotonation: A base, which can be another molecule of the starting amine, removes a proton from the nitrogen, yielding the neutral tertiary amine product and an ammonium salt byproduct. masterorganicchemistry.com

Overalkylation: The newly formed tertiary amine, being more nucleophilic, can then compete with the starting secondary amine to react with any remaining alkyl halide, forming a quaternary ammonium salt through the Menshutkin reaction. wikipedia.org

This "runaway" sequence makes the selective synthesis of the tertiary amine challenging. masterorganicchemistry.com The direct alkylation of secondary amines often does not proceed cleanly because the amine reactant is consumed as it forms an ammonium halide salt with the HX produced during the reaction. libretexts.org Using a 2:1 ratio of amine to alkylating agent can mitigate the acid issue, but the problem of the product amine being more nucleophilic than the starting amine persists. libretexts.orgmasterorganicchemistry.com An exception is when exhaustive alkylation is the goal, such as "exhaustive methylation" using an excess of methyl iodide to intentionally form the quaternary ammonium salt. masterorganicchemistry.com

| Step | Reactants | Products | Description |

|---|---|---|---|

| 1. Initial Alkylation (SN2) | This compound + Alkyl Halide (R-X) | Tertiary Ammonium Halide | The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbon of the alkyl halide. |

| 2. Deprotonation | Tertiary Ammonium Halide + Base (e.g., another amine molecule) | Tertiary Amine + Protonated Base | A proton is transferred from the nitrogen to a base, neutralizing the product. |

| 3. Overalkylation (SN2) | Tertiary Amine + Alkyl Halide (R-X) | Quaternary Ammonium Halide | The more nucleophilic tertiary amine product reacts further with the alkylating agent. |

Studies of Transition States in C-X Bond Activation (X=I)

The carbon-iodine (C-I) bond in this compound is a key site of reactivity, particularly in transition metal-catalyzed cross-coupling reactions. The activation of this bond is the initial and often rate-determining step in such catalytic cycles. The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides highly reactive substrates. researchgate.net

The primary mechanism for the activation of the C-I bond in aryl iodides is oxidative addition to a low-valent transition metal center, commonly palladium(0) or copper(I). researchgate.netresearchgate.net In this process, the metal center inserts itself into the C-I bond, breaking the bond and forming two new bonds: one to the carbon and one to the iodine. The metal is oxidized in the process (e.g., Pd(0) to Pd(II)).

Computational and experimental studies on related aryl halides have elucidated the nature of the transition state for this step. The reaction is believed to proceed through a three-centered transition state involving the metal, the ipso-carbon of the aromatic ring, and the iodine atom.

Another pathway for C-I bond cleavage is through photolysis . Upon photoexcitation, the C-I bond can undergo homolytic cleavage to generate an aryl radical and an iodine radical. nih.gov Studies on iodoform (CHI₃) have shown that photolysis leads to the formation of CHI₂ and iodine radicals, which can then recombine or react further. nih.gov This radical pathway is relevant in photoredox catalysis.

| Mechanism | Reagents/Conditions | Intermediate Species | Description |

|---|---|---|---|

| Oxidative Addition | Low-valent transition metal (e.g., Pd(0), Cu(I)) | Organometallic complex (e.g., Ar-Pd(II)-I) | The metal center inserts into the C-I bond, leading to a higher oxidation state for the metal. |

| Photolytic Cleavage | UV light | Aryl radical + Iodine radical | Energy from light causes homolytic fission of the C-I bond. |

Analysis of Catalytic Cycles in Cross-Coupling Chemistry

This compound is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, due to its reactive C-I bond. The catalytic cycles for these reactions share common fundamental steps, beginning with the C-I bond activation discussed previously.

A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction using this compound as the substrate is as follows:

Oxidative Addition: A catalytically active Pd(0) species reacts with this compound (Ar-I) to form a Pd(II) intermediate, Ar-Pd(II)-I. This is the C-I bond activation step.

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (R-B(OR)₂) in the presence of a base. The organic group 'R' is transferred from the boron atom to the palladium center, displacing the iodide ion to form a new intermediate, Ar-Pd(II)-R.

Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are expelled from the coordination sphere as the final product (Ar-R). This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

In the case of the Mizoroki-Heck reaction, the transmetalation step is replaced by the coordination and subsequent migratory insertion of an alkene, followed by a beta-hydride elimination to form the product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst. umontreal.ca Copper-catalyzed cross-coupling reactions, such as the modern Ullmann reaction, are also proposed to proceed through an oxidative addition-reductive elimination pathway. researchgate.net

Protonation and Deprotonation Equilibria and Their Impact on Reactivity

The secondary amine group in this compound is basic and can accept a proton to form its conjugate acid, the methyl(4-iodobenzyl)ammonium ion. This protonation-deprotonation equilibrium is highly dependent on the pH of the solution and has a profound impact on the compound's chemical reactivity. ibisscientific.comsolubilityofthings.com

The reactivity of the amine is dictated by the availability of its nitrogen lone pair.

In acidic conditions (low pH): At a pH significantly below the pKa of the conjugate acid (the pKa of benzylammonium ion is 9.34), the equilibrium lies far to the right. stackexchange.com The amine exists predominantly in its protonated, ammonium form. In this state, the nitrogen's lone pair is bonded to a proton and is unavailable for nucleophilic attack. Consequently, the molecule is unreactive in reactions that require a nucleophilic amine, such as alkylation or acylation. libretexts.org

In basic or neutral conditions (high pH): At a pH above the pKa, the equilibrium shifts to the left, and the amine exists primarily in its neutral, deprotonated form. The nitrogen's lone pair is available, making the molecule a potent nucleophile ready to participate in reactions. libretexts.org

The rate of reactions like imine formation is often optimal near a pH of 5; at very low pH, the amine is protonated and non-nucleophilic, while at very high pH, there may not be enough acid to catalyze subsequent steps like the removal of water. libretexts.org This pH-dependent reactivity is a critical factor in designing synthetic procedures and purification processes like liquid-liquid extraction, where adjusting the pH can selectively move an amine between an organic and an aqueous phase. rsc.org

| Condition | Equilibrium Position: R₂NH + H⁺ ⇌ R₂NH₂⁺ | Predominant Species | Reactivity of Amine Group |

|---|---|---|---|

| Acidic (pH < pKa) | Shifted to the right | Protonated (Ammonium salt) | Non-nucleophilic, unreactive |

| Neutral/Basic (pH > pKa) | Shifted to the left | Deprotonated (Free amine) | Nucleophilic, reactive |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of (4-Iodobenzyl)methylamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the para-substituted ring typically appear as a pair of doublets (an AA'BB' system). The benzylic (CH₂) and methyl (CH₃) protons would appear as singlets in a deuterated solvent like CDCl₃, as would the amine (NH) proton, though the latter's chemical shift can be variable and its peak may be broad. docbrown.info

¹³C NMR: The carbon NMR spectrum provides a count of the unique carbon atoms. For this compound, six distinct signals are anticipated: one for the methyl carbon, one for the benzylic carbon, and four for the aromatic carbons due to the molecule's symmetry (two protonated and two quaternary carbons). docbrown.info

Two-dimensional (2D) NMR techniques are essential for assembling the molecular skeleton by establishing through-bond correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu It would be used to definitively assign the ¹³C signals for the methyl, benzylic, and protonated aromatic carbons by correlating them to their known ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two or three bonds. columbia.edu It is instrumental in connecting the molecular fragments. Key HMBC correlations for this compound would include the correlation of the benzylic protons to the N-methyl carbon and the aromatic carbons, confirming the connectivity of the benzyl (B1604629) group to both the aromatic ring and the methylamine (B109427) moiety.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| N-H | 1.5 - 2.5 (variable, broad) | N/A | Correlates to benzylic C and methyl C |

| Ar-H (ortho to CH₂) | ~7.10 (d, J ≈ 8.5 Hz) | ~129.5 | Correlates to benzylic C, C-I |

| Ar-H (ortho to I) | ~7.65 (d, J ≈ 8.5 Hz) | ~137.5 | Correlates to C-CH₂, quaternary Ar-C |

| Benzyl CH ₂ | ~3.70 (s) | ~55.0 | Correlates to methyl C, Ar-C |

| Methyl CH ₃ | ~2.45 (s) | ~36.0 | Correlates to benzylic C |

| C -I | N/A | ~92.0 | Correlates to ortho Ar-H |

| C -CH₂ | N/A | ~140.0 | Correlates to benzylic H, ortho Ar-H |

Variable-Temperature (VT) NMR is a powerful method for investigating dynamic molecular processes, such as conformational changes or intermolecular interactions. ox.ac.uk Such experiments can provide insight into the kinetic and thermodynamic parameters of these processes. uwf.edu For a molecule like this compound, VT-NMR could be employed to study phenomena like the rate of nitrogen inversion or potentially hindered rotation around the benzyl C-N bond. semanticscholar.org By recording spectra at different temperatures, one can observe changes in peak shapes, such as broadening or coalescence, which allows for the calculation of the energy barriers associated with these dynamic equilibria. ox.ac.uk This technique is particularly useful for understanding how the molecule behaves in solution and how it might interact with other species. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically within 5 parts per million). This precision allows for the determination of a molecule's exact mass, which in turn enables the unambiguous confirmation of its elemental formula. The calculated monoisotopic exact mass for the molecular ion of this compound, [C₈H₁₀IN]⁺, is 246.9858 Da. An HRMS measurement confirming this exact mass would provide definitive proof of the molecular formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented through collision-induced dissociation (CID), with the resulting fragment ions being analyzed. scielo.org.mx This process provides valuable information about the structure and connectivity of the molecule. docbrown.info

For this compound, the protonated molecule [M+H]⁺ would have an m/z of 248. In an MS/MS experiment, this precursor ion would be expected to undergo characteristic fragmentation. A primary and highly diagnostic fragmentation pathway for benzylamines is the cleavage of the C-N bond. researchgate.netscirp.org This would result in the loss of a neutral methylamine molecule (CH₃NH₂) and the formation of the stable 4-iodobenzyl cation at m/z 217. uow.edu.au This specific fragmentation pattern provides strong evidence for the benzylamine (B48309) structure.

Table 2: Predicted Key MS/MS Fragmentation for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Fragment Structure |

| 248.0 | 217.0 | CH₃NH₂ (Methylamine) | [C₇H₆I]⁺ (4-Iodobenzyl cation) |

| 248.0 | 121.1 | I• (Iodine radical) | [C₈H₁₁N]⁺ (N-methylbenzylamine cation) |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its functional groups. These include a moderate absorption for the N-H stretch of the secondary amine, C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and methylene (B1212753) groups, an N-H bending vibration, aromatic C=C stretching bands, and a C-N stretching band. docbrown.inforesearchgate.net

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. libretexts.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. libretexts.org For this compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the aromatic ring and the C-I stretching mode, which are often strong in the Raman spectrum but may be weak in the IR spectrum. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| N-H | Stretch | 3300 - 3350 (moderate, sharp) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (moderate) | Strong |

| Aliphatic C-H | Stretch | 2800 - 3000 (moderate) | Strong |

| N-H | Bend | 1550 - 1650 (variable) | Weak |

| Aromatic C=C | Stretch | ~1600, ~1475 (strong) | Strong |

| C-N | Stretch | 1020 - 1220 (moderate) | Moderate |

| C-I | Stretch | < 600 (weak) | Strong |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles. msu.edu For this compound, an SCXRD analysis would reveal the exact conformation of the molecule in the crystalline form, as well as the nature of any intermolecular interactions, such as hydrogen bonding or halogen bonding, that dictate the crystal packing.

While the crystal structure of this compound itself is not reported in the searched literature, the principles of the technique are well-established. A suitable single crystal of the compound would be grown and irradiated with X-rays. The resulting diffraction pattern is then used to construct an electron density map, from which the atomic positions can be determined. The crystal structure of the related compound, 25I-NBOMe hydrochloride hydrate, was successfully determined using this method, revealing its molecular conformation and intermolecular interactions. scielo.br Such an analysis for this compound would provide invaluable data for understanding its solid-state properties.

Table 1: Hypothetical Crystallographic Data Presentation for this compound

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1209.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.75 |

Note: The data in this table is hypothetical and serves as an example of how crystallographic data would be presented. No experimental data for this compound was found.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. For aromatic compounds like this compound, the most common electronic transitions are π → π* transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands related to the iodobenzyl chromophore. The position and intensity of these bands can be influenced by the methylamine substituent and the solvent used for the analysis. While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, related aromatic imines have been shown to exhibit distinct π–π* and n–π* transitions in their UV-Vis spectra. nih.gov A detailed analysis of the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and could be correlated with computational models to better understand its electronic properties.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Common Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | ~230-250 | High |

| n → π | ~270-290 | Low to Medium |

Note: This table presents expected values based on the typical electronic transitions of similar aromatic amines and serves for illustrative purposes. No experimental UV-Vis data for this compound was found.

Theoretical and Computational Studies of 4 Iodobenzyl Methylamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of (4-Iodobenzyl)methylamine, providing insights into its geometry, stability, and spectroscopic properties. These computational methods model the behavior of electrons and nuclei to predict molecular characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is particularly effective for determining the optimized molecular geometry and relative stability of different conformations of this compound. DFT calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. cerist.dz

The stability of the molecule can be assessed from the calculated total electronic energy. Furthermore, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's chemical reactivity. A larger HOMO-LUMO gap generally indicates higher kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. cerist.dz

Table 1: Illustrative Optimized Geometrical Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-I | ~2.10 Å |

| C-C (aromatic) | ~1.39 Å | |

| C-C (benzyl) | ~1.51 Å | |

| C-N | ~1.47 Å | |

| N-H | ~1.01 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | ∠C-C-I | ~120° |

| ∠C-C-N | ~110° | |

| ∠H-N-C | ~111° | |

| Dihedral Angle | ∠C-C-C-N | Variable (determines conformation) |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory (e.g., CCSD(T)), offer a more accurate description of electron correlation than standard DFT methods. nih.gov These methods are computationally more demanding but are invaluable for the precise prediction of spectroscopic parameters. For this compound, these methods can be employed to calculate rotational constants, vibrational frequencies, and electronic transition energies with high accuracy.

For instance, the CCSD(T) method, often considered the "gold standard" in quantum chemistry, can provide highly reliable predictions of molecular properties. nih.gov When combined with large basis sets (e.g., aug-cc-pVTZ), these methods can yield spectroscopic data that is in close agreement with experimental results. This level of accuracy is crucial for identifying and characterizing molecules in various environments. nih.gov The application of these methods to this compound would provide a detailed and reliable set of spectroscopic constants that could aid in its experimental detection and characterization.

Prediction of Spectroscopic Properties

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, such as this compound.

Computational methods can accurately predict Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is employed to calculate the chemical shifts (δ) of ¹H and ¹³C nuclei. comporgchem.com These calculations provide a theoretical spectrum that can be compared with experimental data to aid in the assignment of peaks and the confirmation of the molecular structure. The predicted chemical shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by the quantum chemical calculations. chapman.edu

Similarly, the vibrational frequencies and intensities of this compound can be calculated to generate a theoretical IR spectrum. nih.gov This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be visualized to understand the nature of the molecular vibrations. researchgate.net These predicted spectra are invaluable for interpreting experimental IR data and identifying characteristic functional group vibrations.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom Group | Predicted ¹H Chemical Shift (ppm) |

| C-I | ~92.0 | Aromatic-H | ~7.7 (d) |

| Aromatic C | ~138.0 | Aromatic-H | ~7.1 (d) |

| Aromatic C | ~130.0 | Benzyl-CH₂ | ~3.7 (s) |

| Benzyl-CH₂ | ~55.0 | Methyl-CH₃ | ~2.4 (s) |

| Methyl-CH₃ | ~35.0 | Amine-NH | ~1.5 (s) |

Note: These are hypothetical values for illustrative purposes. Actual shifts depend on the solvent and specific computational method.

Table 3: Illustrative Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch | ~3350 |

| C-H (aromatic) stretch | ~3050 |

| C-H (aliphatic) stretch | ~2950 |

| C=C (aromatic) stretch | ~1600, 1490 |

| C-N stretch | ~1200 |

| C-I stretch | ~600 |

Note: These are hypothetical values for illustrative purposes. Frequencies are typically scaled to correct for anharmonicity.

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound.

To study a chemical reaction, a potential energy surface (PES) scan can be performed. q-chem.com This involves systematically changing a specific geometric parameter, such as a bond length or angle, that is believed to be important in the reaction coordinate, and calculating the energy at each step while optimizing the rest of the molecular geometry. uni-muenchen.degaussian.com This "relaxed" scan provides a profile of the energy changes as the reactants are transformed into products and can help locate transition state structures. q-chem.comreadthedocs.io

Once an approximate transition state is identified, more sophisticated algorithms can be used to locate the exact transition state structure, which is a saddle point on the potential energy surface. researchgate.net Following the identification of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. scm.com The IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products. researchgate.netscm.com This provides a detailed picture of the geometric changes that occur throughout the reaction and confirms that the identified transition state indeed connects the desired reactants and products. researchgate.net By analyzing the energies of the reactants, transition state, and products, the activation energy and reaction energy can be determined, providing crucial insights into the reaction kinetics and thermodynamics. mdpi.com

Future Research Directions and Academic Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future research will likely prioritize the development of more efficient and selective synthetic routes to (4-Iodobenzyl)methylamine and its derivatives. While traditional methods for the synthesis of benzylamines are established, there is a growing emphasis on "green chemistry" principles to minimize environmental impact. This includes the exploration of catalytic systems that offer high atom economy and the use of environmentally benign solvents and reagents.

One promising avenue is the advancement of catalytic N-methylation of 4-iodobenzylamine. Research into ruthenium and other transition-metal catalysts has shown potential for the efficient methylation of amines using methanol as a C1 source, which is considered a greener alternative to traditional methylating agents nih.govrsc.orgsci-hub.ru. Further investigation could focus on developing catalysts with higher turnover numbers and selectivity for mono-methylation, thus avoiding the formation of tertiary amine byproducts.

Continuous flow chemistry presents another significant opportunity for improving the synthesis of this compound. Flow processes can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes durham.ac.ukmdpi.com. The development of integrated flow systems that combine reaction and purification steps could streamline the production of this important chemical intermediate.

| Synthesis Approach | Key Advantages | Potential Research Focus |

| Catalytic N-Methylation | High atom economy, use of greener reagents (e.g., methanol). | Development of highly selective and reusable catalysts. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Integration of synthesis and purification in a continuous process. |

| Green Chemistry | Reduced environmental impact, use of benign solvents. | Exploration of biocatalytic routes and solvent-free conditions. |

Exploration of this compound as a Precursor in Complex Molecule Synthesis

The presence of an iodo-substituent on the benzene (B151609) ring makes this compound an ideal precursor for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and other biologically active compounds.

Future research is expected to extensively utilize this compound in well-established reactions such as:

Suzuki Coupling: For the formation of carbon-carbon bonds by reacting with boronic acids.

Heck Coupling: To form substituted alkenes.

Buchwald-Hartwig Amination: For the synthesis of more complex diaryl or alkyl-aryl amines wikipedia.orgorganic-chemistry.orgyoutube.com.

The versatility of these reactions allows for the introduction of a wide array of functional groups at the 4-position of the benzylamine (B48309) core, enabling the synthesis of diverse molecular libraries for drug discovery and other applications.

Furthermore, the bifunctional nature of this compound, possessing both a reactive aryl iodide and a nucleophilic amine, makes it a valuable monomer for the synthesis of novel polymers. Research in this area could lead to the development of new polyamides and polyimines with unique properties ncl.res.inresearchgate.netnih.govresearchgate.netresearchgate.netrsc.orgmdpi.com. The incorporation of the iodo-benzylamine moiety into polymer backbones could impart specific functionalities and characteristics to the resulting materials.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and designing new transformations. Future research will likely employ a combination of advanced experimental and computational techniques to elucidate these mechanisms in detail.

Experimental Approaches:

In situ Spectroscopic Analysis: Techniques such as NMR and UV-Vis spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics nih.govresearchgate.netresearchgate.net. This information is invaluable for understanding the step-by-step process of a chemical transformation.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms, predicting reaction pathways, and understanding the electronic factors that govern reactivity researchgate.netnih.gov. Future computational studies on this compound could focus on modeling the transition states of palladium-catalyzed coupling reactions to explain observed selectivities and guide the design of more efficient catalysts wildlife-biodiversity.commit.eduresearchgate.net.

By integrating experimental data with computational models, researchers can gain a comprehensive understanding of the factors controlling the reactivity of this compound, leading to more rational and efficient synthetic strategies.

Innovations in Analytical Methodologies for Complex Amine Derivatives

The development of advanced analytical techniques is essential for the characterization and quality control of this compound and its derivatives. As more complex molecules are synthesized from this precursor, the need for sophisticated analytical methods to separate and identify isomers and enantiomers will increase.

Future research in this area is expected to focus on:

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size and shape, providing an additional dimension of separation beyond traditional mass spectrometry. IM-MS has shown great promise for the differentiation of isomeric and isobaric compounds, which can be challenging to distinguish by other methods researchgate.netpolyu.edu.hkrsc.orgresearchgate.netpolyu.edu.hk.

Chiral Chromatography: For the separation of enantiomers of chiral derivatives of this compound, the development of new chiral stationary phases for High-Performance Liquid Chromatography (HPLC) will be crucial researchgate.netresearchgate.netnih.govamericanpharmaceuticalreview.comwvu.edu. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry.

These advanced analytical techniques will be instrumental in ensuring the purity and structural integrity of compounds derived from this compound.

| Analytical Technique | Application for this compound Derivatives |

| Ion Mobility-Mass Spectrometry (IM-MS) | Differentiation of structural isomers and conformers. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. |

| Advanced NMR Spectroscopy | Detailed structural elucidation and conformational analysis. |

Application of this compound in Materials Science and Polymer Chemistry Research

The unique properties of this compound make it an attractive candidate for the development of new functional materials and polymers. The presence of the iodo-substituent offers a handle for post-polymerization modification, allowing for the tuning of material properties.

Future research in materials science could explore the use of this compound in:

Synthesis of Functional Polymers: As a monomer, it can be incorporated into various polymer backbones, such as polyamides and polyimines, to create materials with tailored functionalities researchgate.netnih.govresearchgate.netrsc.org. The amine group can also be used to initiate ring-opening polymerization of other monomers nih.gov.

Surface Functionalization: The reactive nature of the amine and aryl iodide groups allows for the covalent attachment of this compound to material surfaces, thereby modifying their chemical and physical properties nih.govnih.govresearchgate.netmdpi.commdpi.com. This could be utilized to create surfaces with specific recognition capabilities or to enhance biocompatibility.

Metal-Organic Frameworks (MOFs): The amine functionality can act as a ligand for the construction of MOFs, which are porous materials with applications in gas storage, separation, and catalysis. The iodo-group could then be used for post-synthetic modification of the MOF structure.

The exploration of this compound in these areas is still in its early stages, but it holds significant promise for the creation of advanced materials with novel applications.

Q & A

Q. What are the optimal synthetic routes for (4-Iodobenzyl)methylamine, and how is its purity validated?

Methodological Answer: The synthesis of this compound typically involves palladium-catalyzed cross-coupling or reductive amination. For example, derivatives like ethyl 4-((4-iodobenzyl)amino)benzoate are synthesized via nucleophilic substitution of 4-iodobenzyl halides with methylamine under controlled pH and temperature . Post-synthesis, purity is validated using:

Q. How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs?

Methodological Answer: The iodine atom enhances electrophilic aromatic substitution and participates in Ullmann or Suzuki-Miyaura cross-coupling reactions due to its polarizable C–I bond. Comparative studies on analogs (e.g., bromo/chloro derivatives) show:

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies amine N–H stretches (~3350 cm⁻¹) and C–I vibrations (~500 cm⁻¹) .

- X-ray Crystallography : Resolves bond lengths (e.g., C–I = 2.10 Å) and confirms stereochemistry .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ at m/z 262) .

Advanced Research Questions

Q. How can this compound be utilized in cross-coupling reactions for complex molecule synthesis?

Methodological Answer: The compound serves as a precursor in palladium-catalyzed reactions:

- Buchwald-Hartwig Amination : Coupling with aryl halides to form diarylamines (e.g., for pharmaceuticals) .

- Sonogashira Coupling : Reaction with terminal alkynes to build conjugated systems .

Experimental Design Tips : - Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in anhydrous DMF at 80–100°C .

- Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc 3:1) .

Q. How do structural modifications of this compound affect its biological activity?

Methodological Answer:

- Methyl Group Positioning : Substitution at the benzylamine’s para-position enhances steric bulk, altering binding affinity to protein targets (e.g., enzymes or receptors) .

- Iodine Replacement : Fluorine or chlorine analogs show reduced bioactivity due to weaker van der Waals interactions (e.g., lower IC₅₀ in enzyme inhibition assays) .

Case Study : In carbazole derivatives, iodinated analogs exhibit 3–5× higher cytotoxicity against cancer cell lines compared to brominated versions .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Control for Solubility : Use DMSO stocks ≤10 mM to avoid aggregation artifacts .

- Validate Assay Conditions : Compare results under standardized pH (7.4) and ionic strength (e.g., PBS vs. Tris buffer) .

- Cross-Reference Structural Data : Confirm compound identity via crystallography or 2D NMR (e.g., NOESY for conformation analysis) .

Q. What strategies optimize the stability and solubility of this compound in aqueous solutions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.